molecular formula C15H9Br2ClN4O B15083862 3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B15083862
M. Wt: 456.52 g/mol
InChI Key: HERTXHNRYCWNOS-FBCYGCLPSA-N
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Description

3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H9Br2ClN4O and a molecular weight of 456.526. This compound is known for its unique structure, which includes both bromine and chlorine atoms, making it a valuable compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H9Br2ClN4O

Molecular Weight

456.52 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[(4-chlorophthalazin-1-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C15H9Br2ClN4O/c16-9-5-8(13(23)12(17)6-9)7-19-21-15-11-4-2-1-3-10(11)14(18)20-22-15/h1-7,23H,(H,21,22)/b19-7+

InChI Key

HERTXHNRYCWNOS-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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